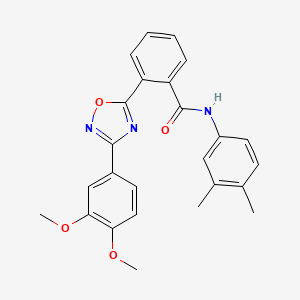
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DPA-714 and belongs to the class of benzamide derivatives.
作用機序
The mechanism of action of DPA-714 involves binding to the translocator protein (TSPO) that is upregulated in activated immune cells. TSPO is known to play a crucial role in the regulation of neuroinflammation and oxidative stress. Binding of DPA-714 to TSPO leads to the inhibition of the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. Additionally, DPA-714 has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In vitro studies have shown that DPA-714 reduces the release of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. Additionally, DPA-714 has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase and catalase. In vivo studies have shown that DPA-714 reduces neuroinflammation and oxidative stress, leading to improved cognitive function.
実験室実験の利点と制限
One of the primary advantages of using DPA-714 in lab experiments is its well-established synthesis method. Additionally, DPA-714 has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using DPA-714 is its relatively low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research of DPA-714. One of the primary areas of research is the development of more potent analogs of DPA-714. Additionally, the therapeutic potential of DPA-714 in other disease states, including cancer and autoimmune disorders, is an area of active research. Further studies are also needed to understand the long-term effects of DPA-714 on cognitive function and the potential side effects of prolonged use.
Conclusion:
DPA-714 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of DPA-714 is well-established, and its mechanism of action is well-understood. DPA-714 has been shown to reduce neuroinflammation and oxidative stress, leading to improved cognitive function. However, further research is needed to understand the long-term effects of DPA-714 and its potential side effects.
合成法
The synthesis of DPA-714 involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde and 3,4-dimethylbenzoyl chloride. The intermediate product obtained is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to obtain the final product. The purity of the compound is achieved through recrystallization and purification processes. The synthesis of DPA-714 is well-established and has been reported in various scientific publications.
科学的研究の応用
DPA-714 has been extensively studied for its potential therapeutic properties in various scientific research areas. One of the primary applications of DPA-714 is in the field of neuroinflammation. Neuroinflammation is a complex process that involves the activation of immune cells in the brain, leading to the release of pro-inflammatory cytokines. DPA-714 has been shown to bind to the translocator protein (TSPO) that is upregulated in activated immune cells, thereby reducing neuroinflammation.
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-11-18(13-16(15)2)26-24(29)19-7-5-6-8-20(19)25-27-23(28-32-25)17-10-12-21(30-3)22(14-17)31-4/h5-14H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAJEMCJTHOQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

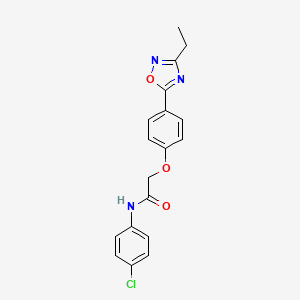
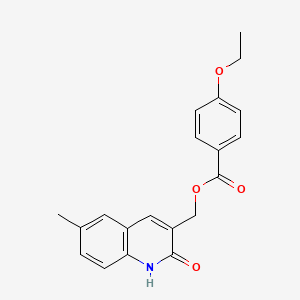
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
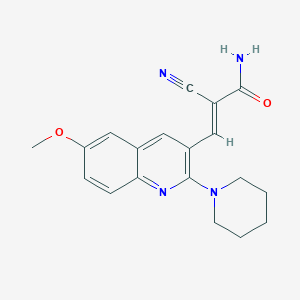
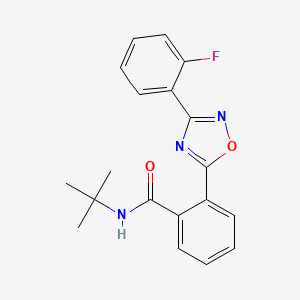
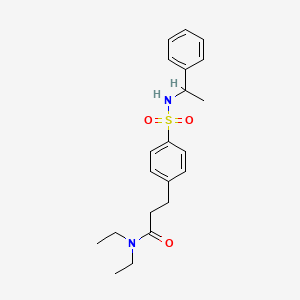
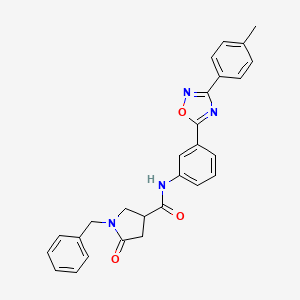
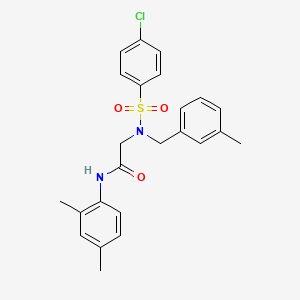
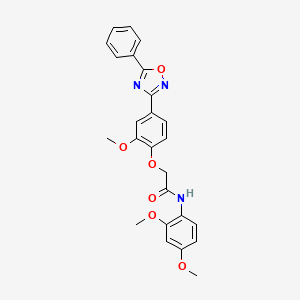
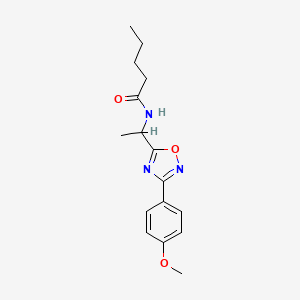

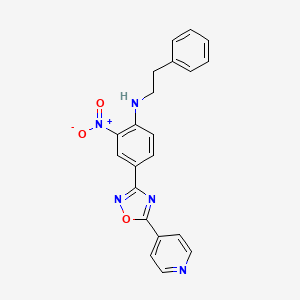
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)
